Methyltetrazine-DBCO is classified under click chemistry reagents and is derived from tetrazine and dibenzocyclooctyne (DBCO) moieties. It is commercially available through various suppliers, including MedChemExpress and Vector Laboratories, which provide data sheets detailing its properties and applications .
The synthesis of Methyltetrazine-DBCO involves several key steps that typically include:
Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce the number of purification steps required. For instance, streamlined methods have been developed that avoid extensive chromatographic processes, allowing for more efficient production on a multigram scale .
Methyltetrazine-DBCO features a unique molecular structure characterized by:
The molecular formula of Methyltetrazine-DBCO can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms that form its core structure.
Methyltetrazine-DBCO primarily participates in SPAAC reactions, where it reacts with azides to form stable triazole linkages. The mechanism involves:
The reaction conditions are typically mild, allowing for high specificity and minimal side reactions, making Methyltetrazine-DBCO an efficient reagent in biological applications .
The mechanism by which Methyltetrazine-DBCO operates involves several key steps:
This mechanism underlies its application in creating stable conjugates for drug delivery systems .
Methyltetrazine-DBCO exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in bioconjugation processes .
Methyltetrazine-DBCO has diverse applications in scientific research, particularly in:
Methyltetrazine-DBCO (C34H33N7O7S, MW 683.73 g/mol) represents a heterobifunctional click chemistry reagent engineered for precision conjugation of biomolecules [1] [2]. This hybrid molecule integrates two distinct bioorthogonal functional groups through a stable chemical architecture: a methyltetrazine moiety capable of rapid inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) derivatives, and a dibenzocyclooctyne (DBCO) group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalysis [2] [5]. The molecular bridge connecting these functional groups contributes to the compound's water solubility, enabling biological applications in aqueous environments [1].
Structurally, the methyltetrazine component (C5H6N4) features an electron-deficient six-membered aromatic ring that drives rapid iEDDA cycloadditions, while the DBCO group (C16H10) contains a strained eight-membered ring cyclooctyne that facilitates spontaneous reactions with azides [2] [6]. The compound presents as a purple to purplish-red solid with >95% purity by HPLC analysis and demonstrates solubility in water, DMSO, and DMF—a critical feature for biological applications [1] [6]. Storage at -20°C under desiccated conditions preserves its reactivity, though it ships at ambient temperature [6].
Table 1: Key Physicochemical Properties of Methyltetrazine-DBCO
Property | Specification | Significance |
---|---|---|
Molecular Formula | C34H33N7O7S | Determines reactivity and molecular interactions |
Molecular Weight | 683.73 g/mol | Impacts pharmacokinetics in conjugates |
Appearance | Purple to purplish red solid | Visual identification |
Solubility | Water, DMSO, DMF | Enables biological applications |
Storage Conditions | -20°C, desiccated | Preserves chemical integrity |
Purity | >95% (HPLC) | Ensures consistent reactivity |
The compound's dual reactivity enables sequential or orthogonal conjugation strategies. The DBCO-azide reaction proceeds at room temperature with a typical rate constant of 0.1-1 M-1s-1, while the methyltetrazine-TCO reaction is exceptionally rapid (k ≈ 1-104 M-1s-1), enabling fast conjugation kinetics under physiological conditions [4]. This bifunctionality allows Methyltetrazine-DBCO to serve as a cross-linking "adapter" that converts azide-modified biomolecules into tetrazine-reactive species for subsequent ligations [1].
The emergence of Methyltetrazine-DBCO represents the convergence of two significant developments in bioorthogonal chemistry: the refinement of tetrazine ligations and the evolution of strain-promoted cycloadditions. The foundational Staudinger reduction (phosphine-azide reaction) introduced in 2000 provided the first generation of bioorthogonal reactions but suffered from slow kinetics and competing oxidation [4]. The subsequent development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized bioconjugation but proved incompatible with living systems due to copper cytotoxicity [7].
This limitation motivated the creation of strain-promoted alternatives, culminating in Bertozzi's 2004 introduction of cyclooctyne reagents that could react with azides without copper catalysts. DBCO emerged as a particularly valuable cyclooctyne derivative due to its optimal balance between ring strain (driving reactivity) and stability [7]. Simultaneously, tetrazine chemistry advanced through the pioneering work of Fox and colleagues, who recognized the remarkable dienophile characteristics of strained alkenes toward tetrazines. The development of methyltetrazine derivatives improved water solubility while maintaining excellent reaction kinetics with TCO dienophiles [4] [5].
Table 2: Evolution of Key Bioorthogonal Reactions Leading to Methyltetrazine-DBCO
Year | Development | Significance |
---|---|---|
2000 | Staudinger ligation | First true bioorthogonal reaction |
2004 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Revolutionized bioconjugation chemistry |
2004 | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Enabled copper-free click chemistry |
2008 | Inverse electron-demand Diels-Alder (iEDDA) | Introduced fastest bioorthogonal reaction |
2010 | DBCO derivatives | Improved stability and kinetics for SPAAC |
2012 | Methyltetrazine reagents | Enhanced solubility for biological applications |
2015 | Heterobifunctional reagents (e.g., Methyltetrazine-DBCO) | Enabled multi-step orthogonal conjugations |
The strategic combination of methyltetrazine and DBCO functionalities into a single molecule represents the natural progression toward modular, multifunctional conjugation tools. This integration allows chemists to perform sequential bioorthogonal reactions without cross-reactivity—a capability critical for complex bioconjugations in living systems and advanced materials science [4] [5]. The first reported synthesis of Methyltetrazine-DBCO in 2015 (CAS 1802238-48-7) addressed the growing need for efficient dual-labeling strategies in chemical biology [2] [3].
The methyltetrazine and DBCO moieties confer complementary advantages that make Methyltetrazine-DBCO indispensable in modern bioconjugation workflows. The methyltetrazine group offers exceptional iEDDA reaction kinetics with TCO (k > 1,000 M-1s-1), approximately 100-1,000 times faster than most other bioorthogonal reactions, enabling efficient conjugation even at low concentrations [4]. This rapid kinetics minimizes reagent exposure in biological systems, reducing nonspecific binding and improving reaction yields. Furthermore, the zwitterionic character of the reaction product enhances conjugate solubility—a critical advantage in ADC development where hydrophobicity drives aggregation and accelerated clearance [4].
The DBCO moiety provides orthogonal reactivity through its strain-promoted reaction with azides, proceeding spontaneously at physiological temperature and pH without metal catalysts. This copper-free characteristic preserves protein function and maintains cell viability, enabling applications in live-cell labeling and in vivo pretargeting strategies [1] [6]. The combined functionality establishes Methyltetrazine-DBCO as a heterobifunctional "universal adapter" that bridges azide- and TCO-modified biomolecules, facilitating complex conjugations inaccessible through single-reaction approaches [1].
The compound's versatility spans multiple research domains:
Table 3: Related Bioorthogonal Reagents and Their Applications
Compound Name | Key Features | Primary Applications |
---|---|---|
Methyltetrazine-PEG4-DBCO | PEG spacer enhances solubility | Bioconjugation with reduced steric hindrance |
DBCO-PEG4-DBCO | Dual DBCO groups for crosslinking | ADC development with branched linkers |
Methyltetrazine-mPEG (10 kDa) | PEGylation improves pharmacokinetics | Stealth bioconjugates for in vivo use |
Tetrazine-PEG5-NHS Ester | NHS ester targets primary amines | Protein/protein conjugation |
Methyltetrazine-Sulfo-NHS Ester | Enhanced water solubility | Labeling sensitive biomolecules |
DBCO-C6-Acid | Carboxylic acid for further modification | Custom linker synthesis |
The unique zwitterionic DAB (2,3,1-benzodiazaborine) structure formed upon methyltetrazine ligation contributes significantly to conjugate stability under physiological conditions [4]. This stability, combined with the rapid kinetics of both reactive groups, positions Methyltetrazine-DBCO as a cornerstone reagent for next-generation bioconjugates—particularly in therapeutic applications where stability and homogeneity directly impact efficacy and safety profiles. As antibody-drug conjugate (ADC) technology advances toward multi-specific and multi-payload formats, the orthogonality provided by Methyltetrazine-DBCO becomes increasingly valuable for constructing complex therapeutic architectures [2] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2